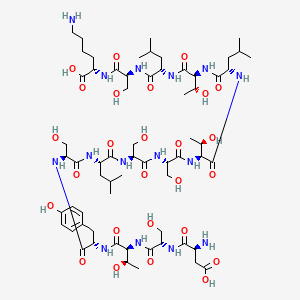
Dstyslsstltlsk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dstyslsstltlsk: is a generic human peptide with the sequence Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Leu-Ser-Lys. It has a molecular formula of C64H107N15O26 and a molecular weight of 1502.62 g/mol . This peptide is primarily used for the quantitative detection of infliximab, a chimeric monoclonal IgG1 antibody that specifically binds to tumor necrosis factor-alpha (TNF-α) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Dstyslsstltlsk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: : Dstyslsstltlsk can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
Dstyslsstltlsk has several applications in scientific research, including:
Chemistry: Used as a standard peptide for calibration in mass spectrometry.
Biology: Employed in studies involving protein-protein interactions and peptide-based assays.
Medicine: Utilized for the quantitative detection of infliximab in therapeutic drug monitoring.
Industry: Applied in the development of diagnostic kits and biosensors
Mechanism of Action
Dstyslsstltlsk exerts its effects by serving as a target peptide for infliximab detection. Infliximab binds specifically to the TNF-α, and the presence of this compound allows for the quantification of infliximab through various analytical techniques such as ELISA or LC-MS/MS . The molecular targets involved include TNF-α and the infliximab antibody .
Comparison with Similar Compounds
Similar Compounds
VVSVLTVLHQDWLNGK: Another
Properties
Molecular Formula |
C64H107N15O26 |
|---|---|
Molecular Weight |
1502.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H107N15O26/c1-28(2)18-38(68-57(97)43(24-81)75-54(94)41(21-34-13-15-35(88)16-14-34)71-63(103)50(33(9)87)78-59(99)45(26-83)72-51(91)36(66)22-47(89)90)52(92)74-44(25-82)58(98)76-46(27-84)60(100)79-49(32(8)86)62(102)70-40(20-30(5)6)55(95)77-48(31(7)85)61(101)69-39(19-29(3)4)53(93)73-42(23-80)56(96)67-37(64(104)105)12-10-11-17-65/h13-16,28-33,36-46,48-50,80-88H,10-12,17-27,65-66H2,1-9H3,(H,67,96)(H,68,97)(H,69,101)(H,70,102)(H,71,103)(H,72,91)(H,73,93)(H,74,92)(H,75,94)(H,76,98)(H,77,95)(H,78,99)(H,79,100)(H,89,90)(H,104,105)/t31-,32-,33-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,48+,49+,50+/m1/s1 |
InChI Key |
LBMXWWSHSCMRRP-MUQMWQTNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
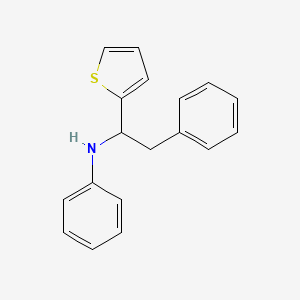
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
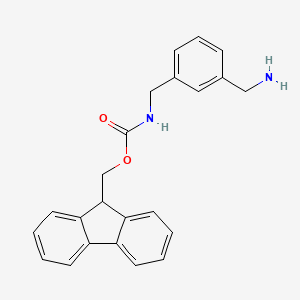

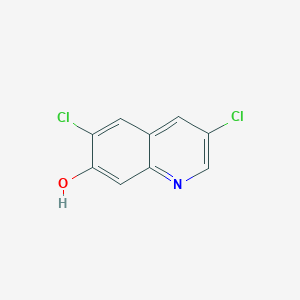
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
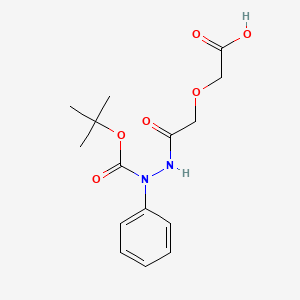
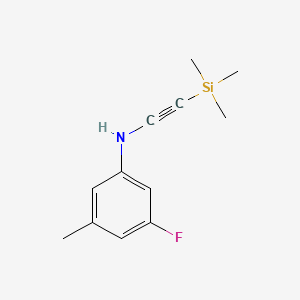
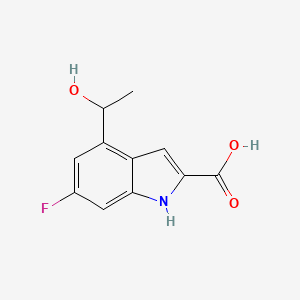
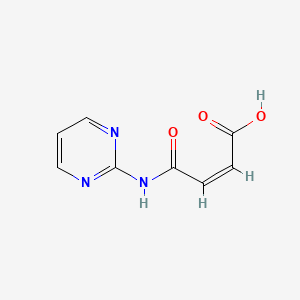

![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
